REACTION_SMILES
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[CH3:21][OH:22].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH:9]=[CH:10][C:11](=[O:12])[OH:13])[cH:7][cH:8]1)([F:14])[F:15].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH:9]=[CH:10][CH2:11][OH:12])[cH:7][cH:8]1)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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OCC=Cc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |